molecular formula C29H39N5O7 B14485281 D-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucine CAS No. 64975-66-2

D-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucine

Cat. No.: B14485281
CAS No.: 64975-66-2
M. Wt: 569.6 g/mol
InChI Key: ZHUJMSMQIPIPTF-LZQXYRQZSA-N
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Description

D-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucine is a synthetic opioid peptide with analgesic properties. It is often considered a selective δ-opioid receptor agonist but also binds to the μ1 subtype of μ-opioid receptors .

Preparation Methods

The synthesis of D-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucine involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly is complete, the peptide is cleaved from the resin and deprotected to yield the final product .

Chemical Reactions Analysis

D-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucine undergoes various chemical reactions, including:

Scientific Research Applications

D-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucine has several scientific research applications:

Mechanism of Action

The mechanism of action of D-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucine involves its binding to δ-opioid receptors and μ1-opioid receptors. Upon binding, it activates these receptors, leading to the inhibition of adenylate cyclase activity, reduction of cAMP levels, and subsequent modulation of ion channels. This results in the inhibition of neurotransmitter release and the reduction of pain perception .

Comparison with Similar Compounds

D-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucine can be compared with other similar compounds such as:

Properties

CAS No.

64975-66-2

Molecular Formula

C29H39N5O7

Molecular Weight

569.6 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C29H39N5O7/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41)/t18-,22-,23+,24-/m1/s1

InChI Key

ZHUJMSMQIPIPTF-LZQXYRQZSA-N

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC(C)C)C(=O)O)NC(=O)[C@@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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